

Application of rac Practolol-d7 in drug metabolism research

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Compound of Interest

Compound Name: *rac Practolol-d7*

Cat. No.: B15145453

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Application Note & Protocol

Introduction

Practolol is a selective β_1 -adrenergic receptor antagonist, previously used in the management of cardiac arrhythmias. In drug metabolism and pharmacokinetic (DMPK) research, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Stable isotope-labeled internal standards are indispensable for the accurate quantification of drug candidates in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Practolol-d7, a deuterated analog of practolol, serves as an ideal internal standard for such studies due to its chemical and physical similarities to the parent drug, ensuring reliable and reproducible quantification.

Primary Applications

The primary application of Practolol-d7 is as an internal standard in bioanalytical methods to support:

- **Pharmacokinetic (PK) Studies:** Accurately determining the concentration-time profile of practolol in plasma, serum, or other biological fluids following administration.

- In Vitro Drug Metabolism Assays: Quantifying the rate of practolol metabolism by liver microsomes, S9 fractions, or recombinant cytochrome P450 enzymes.
- Therapeutic Drug Monitoring (TDM): Although practolol is no longer in widespread clinical use, the principles apply to TDM for other pharmaceuticals.
- Method Validation: Establishing the performance characteristics (precision, accuracy, linearity, etc.) of an analytical method.

Quantitative Data Summary

The following tables represent typical validation data for a bioanalytical method for a beta-blocker using a deuterated internal standard, analogous to a method using Practolol-d7 for practolol quantification.^[1]

Table 1: Calibration Curve Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r ²)
Practolol	0.5 - 500	> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level	Concentration (ng/mL)	Intra-Day Precision (%RSD)	Intra-Day Accuracy (%)	Inter-Day Precision (%RSD)	Inter-Day Accuracy (%)
LLOQ	0.5	< 10	95 - 105	< 12	93 - 107
Low	1.5	< 8	97 - 103	< 10	96 - 104
Medium	75	< 6	98 - 102	< 8	97 - 103
High	400	< 5	99 - 101	< 7	98 - 102

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	1.5	85 - 95	90 - 110
High	400	88 - 98	92 - 108

Experimental Protocols and Visualizations

Metabolic Pathway of Practolol

Practolol is metabolized in the liver primarily by the Cytochrome P450 enzyme CYP2D6. The major metabolic pathway is hydroxylation, which increases the hydrophilicity of the compound, facilitating its excretion.



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Figure 1: Practolol Metabolic Pathway.

Protocol 1: Quantification of Practolol in Human Plasma using LC-MS/MS

This protocol describes a method for the quantitative analysis of practolol in human plasma using practolol-d7 as an internal standard.

1. Materials and Reagents

- Practolol analytical standard
- Practolol-d7 (Internal Standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade

- Formic acid, LC-MS grade
- Human plasma (K2-EDTA)
- Deionized water

2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of practolol and practolol-d7 in methanol.
- Working Standard Solutions: Serially dilute the practolol stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., 5 to 5000 ng/mL).
- Internal Standard Working Solution (50 ng/mL): Dilute the practolol-d7 stock solution in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the internal standard working solution (50 ng/mL Practolol-d7) to each tube and vortex briefly.
- Add 300 μ L of acetonitrile to each tube to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

- LC System: UPLC/HPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: Linear gradient to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.0-3.1 min: Return to 5% B
 - 3.1-4.0 min: Re-equilibration at 5% B
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
 - Practolol: Precursor Ion (m/z) 267.3 \rightarrow Product Ion (m/z) 116.1
 - Practolol-d7 (IS): Precursor Ion (m/z) 274.4 \rightarrow Product Ion (m/z) 123.1 (Note: Product ions are predicted based on common fragmentation of the isopropylamino side chain. These should be optimized on the specific instrument.)

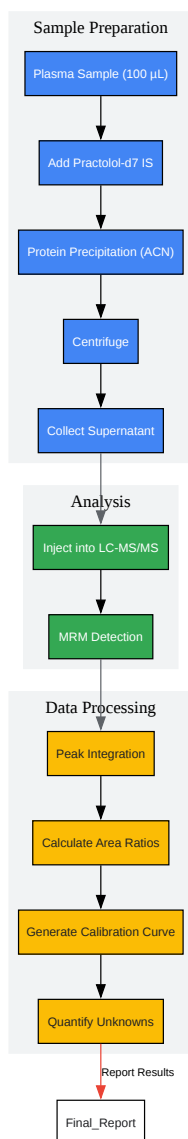
5. Data Analysis

- Integrate the peak areas for both practolol and practolol-d7.
- Calculate the peak area ratio (Practolol Area / Practolol-d7 Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.

- Determine the concentration of practolol in unknown samples from the calibration curve.

Experimental Workflow

The overall process from sample receipt to final data reporting is outlined below.



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Figure 2: Bioanalytical Workflow.

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References

- 1. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β -Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
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